

Technical Guide: 2-Chloro-2-fluoro-1-phenylethanone

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Compound of Interest

Compound Name: 2-Chloro-2-fluoro-1-phenylethanone

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Abstract

This technical guide provides a comprehensive overview of **2-Chloro-2-fluoro-1-phenylethanone**, a halogenated ketone of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to provide a robust resource. This guide covers the physicochemical properties, a proposed experimental protocol for its synthesis, and a discussion of its potential biological significance based on the known activities of the broader class of α -haloketones. All quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams.

Physicochemical Properties

2-Chloro-2-fluoro-1-phenylethanone, with the molecular formula C_8H_6ClFO , belongs to the family of α -haloketones. These compounds are characterized by the presence of a halogen atom alpha to a carbonyl group, which imparts unique reactivity. The molecular weight of this compound is 172.58 g/mol ^[1] While specific experimental data for **2-Chloro-2-fluoro-1-phenylethanone** is not readily available in the literature, the properties of structurally similar compounds are summarized in the table below for comparative analysis.

Property	2-Chloro-2-fluoro-1-phenylethanone	2-Chloro-1-phenylethanone	2-Fluoro-1-phenylethanone	2,2-Dichloro-2-fluoro-1-phenylethanone
Molecular Formula	C ₈ H ₆ ClFO	C ₈ H ₇ ClO	C ₈ H ₇ FO	C ₈ H ₅ Cl ₂ FO
Molecular Weight (g/mol)	172.58[1]	154.59	138.14[2]	207.03[3]
Melting Point (°C)	Data not available	52-56	26[2]	Data not available
Boiling Point (°C)	Data not available	244-245	Data not available	Data not available
Density (g/mL)	Data not available	1.188	1.154[2]	Data not available
CAS Number	447-15-4	532-27-4	450-95-3[2]	384-66-7[3]

Experimental Protocols

While a specific protocol for the synthesis of **2-Chloro-2-fluoro-1-phenylethanone** is not detailed in the reviewed literature, a plausible method can be adapted from established procedures for the synthesis of related α -haloketones, such as the Friedel-Crafts acylation followed by halogenation.

Proposed Synthesis of 2-Chloro-2-fluoro-1-phenylethanone

This proposed two-step synthesis involves the initial preparation of 2-fluoroacetophenone followed by chlorination.

Step 1: Synthesis of 2-Fluoroacetophenone

This step can be achieved via a Friedel-Crafts acylation of benzene with fluoroacetyl chloride.

- Materials: Benzene, fluoroacetyl chloride, aluminum chloride (AlCl_3), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - To a stirred suspension of anhydrous AlCl_3 in dry DCM at 0°C , add fluoroacetyl chloride dropwise.
 - Slowly add benzene to the reaction mixture, maintaining the temperature at 0°C .
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography to yield 2-fluoroacetophenone.

Step 2: α -Chlorination of 2-Fluoroacetophenone

- Materials: 2-Fluoroacetophenone, N-Chlorosuccinimide (NCS), p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst, and a suitable solvent such as acetonitrile.
- Procedure:
 - Dissolve 2-fluoroacetophenone in acetonitrile in a round-bottom flask.
 - Add a catalytic amount of p-TsOH to the solution.

- Add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove succinimide and the catalyst.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate.
- Purify the crude **2-Chloro-2-fluoro-1-phenylethanone** by column chromatography or recrystallization.

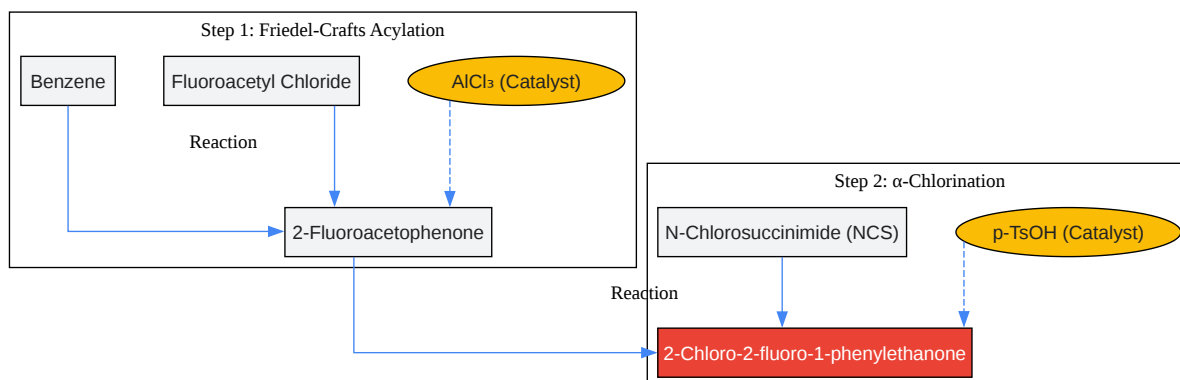
Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been documented for **2-Chloro-2-fluoro-1-phenylethanone**, the broader class of α -haloketones are recognized as important precursors and intermediates in the synthesis of various biologically active molecules.

Their reactivity, stemming from the electrophilic nature of the carbon bearing the halogens and the carbonyl carbon, allows them to be versatile building blocks for heterocyclic compounds, many of which form the core of pharmaceutical agents. For instance, the related compound 2-fluoro-1-phenylethanone has been noted to bind to serotonin receptors and inhibit serotonin reuptake in the brain in animal models.^[2] This suggests that halogenated phenylethanone derivatives may have applications in neuroscience research and drug development.

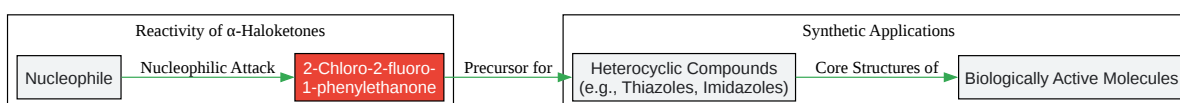
The introduction of both chlorine and fluorine at the α -position is expected to significantly influence the compound's reactivity and biological properties, potentially making it a valuable intermediate for novel therapeutics.

Diagrams



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Caption: Proposed two-step synthesis workflow for **2-Chloro-2-fluoro-1-phenylethanone**.



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Caption: Logical relationship of **2-Chloro-2-fluoro-1-phenylethanone** as a synthetic precursor.

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